rac-trans 3'-Thiomethyl Nicotine Dihydrochloride
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Overview
Description
rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is a chiral compound with a pyrrolidine ring substituted with a pyridine moiety and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.
Addition of the Thiol Group: The thiol group can be introduced through a thiolation reaction, where a suitable thiolating agent, such as thiourea or a thiol derivative, reacts with the pyrrolidine-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in rac-trans 3'-Thiomethyl Nicotine Dihydrochloride can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives under suitable conditions.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-trans 3'-Thiomethyl Nicotine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. The pyridine moiety can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Nicotine: [(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine] is structurally similar, with a pyrrolidine ring and a pyridine moiety but lacks the thiol group.
Pyrrolidine Derivatives: Compounds such as (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines are also similar in structure but have different substituents.
Uniqueness
rac-trans 3'-Thiomethyl Nicotine Dihydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine and pyridine derivatives.
Properties
IUPAC Name |
[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZOQRDSBWHFON-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1C2=CN=CC=C2)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652681 |
Source
|
Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-13-2 |
Source
|
Record name | [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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